18-Bromo-1-octadecene

Übersicht

Beschreibung

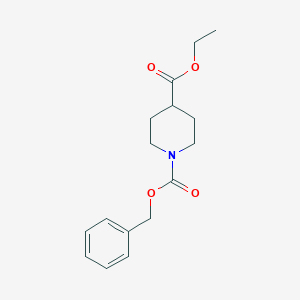

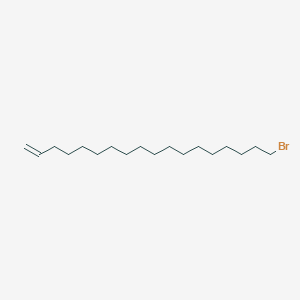

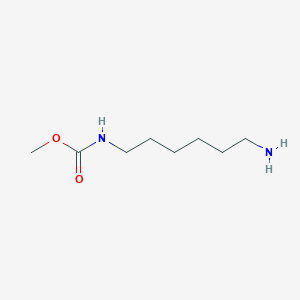

18-Bromo-1-octadecene is a chemical compound with the molecular formula C18H35Br . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 18-Bromo-1-octadecene is represented by the formula C18H35Br . The molecular weight is 331.38 g/mol .Physical And Chemical Properties Analysis

18-Bromo-1-octadecene is a liquid at 20°C . It has a density of 1.0±0.1 g/cm3, a boiling point of 369.9±11.0 °C at 760 mmHg, and a flash point of 185.2±7.3 °C .Wissenschaftliche Forschungsanwendungen

Bromination of Octadecene Droplets : Studies have explored the bromination process of 1-octadecene aerosol droplets. Mcrae, Matijević, and Davis (1975, 1978) investigated the factors controlling the kinetics of the aerosol-vapor reaction, including gas or liquid phase diffusion and the liquid phase reaction. They concluded that the liquid phase reaction between 1-octadecene and dissolved bromine controls the rate of bromination under experimental conditions (Mcrae, Matijević, & Davis, 1975); (Mcrae, Matijević, & Davis, 1978).

Microdroplet Raman Spectroscopy : Buehler and Davis (1993) used microdroplet Raman spectroscopy to study the chemical reaction between 1-octadecene droplets and bromine vapor. Their analysis indicated a third-order reaction in dissolved bromide concentration and first order with respect to the octadecene concentration (Buehler & Davis, 1993).

Optical Resonance Spectroscopy : Taflin and Davis (1990) developed a new spectroscopic technique to study chemical reactions between reactive gas and aerosol, specifically focusing on the reaction between bromine vapor and 1-octadecene droplets (Taflin & Davis, 1990).

Nanocrystal Synthesis : Dhaene et al. (2019) revealed that 1-octadecene spontaneously polymerizes during high-temperature nanocrystal synthesis, impacting the purity of the nanocrystals. They suggested replacing 1-octadecene with saturated aliphatic solvents or using polar ligands to isolate pure nanocrystals (Dhaene et al., 2019).

Olefin Metathesis in Organic Synthesis : Tsuji and Hashiguchi (1980) conducted olefin metathesis reactions using 9-octadecene derivatives, contributing to the synthesis of civetone and macrolides (Tsuji & Hashiguchi, 1980).

Solid Phase Extraction in Water : Junk and Richard (1988) evaluated octadecyl bonded porous silica for the extraction of organic compounds from water, demonstrating its effectiveness in extracting pesticides and polycyclic organic materials (Junk & Richard, 1988).

Myocardial Imaging Agents : Srivastava et al. (1985) studied the biological properties of radio bromide substituted tellurium fatty acids, specifically focusing on (Z,E)-18-[82Br]bromo-5-tellura-17-octadecenoic acids for myocardial imaging (Srivastava et al., 1985).

Synthesis of Sulfoxides : Ōae et al. (1966) found the bromine complex of 1, 4-Diazabicyclo(2, 2, 2) octane to be an effective oxidizing agent for sulfides, leading to sulfoxides (Ōae et al., 1966).

Safety And Hazards

Eigenschaften

IUPAC Name |

18-bromooctadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2H,1,3-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBDROSSUKYLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569890 | |

| Record name | 18-Bromooctadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

18-Bromo-1-octadecene | |

CAS RN |

172656-11-0 | |

| Record name | 18-Bromooctadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)

![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)